Hexamethyleneimine

Catalog No.
S582116
CAS No.
111-49-9
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyleneimine

CAS Number

111-49-9

Product Name

Hexamethyleneimine

IUPAC Name

azepane

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2

InChI Key

ZSIQJIWKELUFRJ-UHFFFAOYSA-N

SMILES

C1CCCNCC1

solubility

1.71 M
Very soluble in ethanol and ethyl ether
In water, 3.19X10+4 mg/l @ 25 °C

Synonyms

1-Azacycloheptane; Azacycloheptane; Azepan; Azepane; G 0; Hexahydro-1H-azepine; Hexahydroazepine; Homopiperidine; NSC 16236; Perhydroazepine;

Canonical SMILES

C1CCCNCC1

The exact mass of the compound Hexamethyleneimine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.71 mvery soluble in ethanol and ethyl etherin water, 3.19x10+4 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hexamethyleneimine (HMI, azepane, CAS 111-49-9) is a seven-membered saturated aliphatic nitrogen heterocycle that serves as a high-value industrial precursor, specialized structure-directing agent (SDA), and sterically hindered base [1]. With a boiling point of 138 °C and a pKa of approximately 11.1, HMI exhibits greater steric bulk than its five- and six-membered analogs (pyrrolidine and piperidine) while maintaining strong basicity[2]. In procurement contexts, it is primarily sourced for the commercial synthesis of MWW-topology zeolites (such as MCM-22), the manufacturing of specific active pharmaceutical ingredients (APIs) containing the azepane motif, and the formulation of high-efficiency vapor-phase and bactericidal corrosion inhibitors [3].

Replacing hexamethyleneimine with more common, lower-cost cyclic amines like piperidine or morpholine typically results in critical process failures or loss of target functionality[1]. In zeolite manufacturing, the specific geometry and size of the protonated HMI molecule are strictly required to template the unique 10-membered and 12-membered ring systems of the MWW framework; substituting smaller amines alters crystallization kinetics and produces off-target topologies [2]. In pharmaceutical synthesis, the seven-membered azepane ring is a non-negotiable structural requirement for the receptor binding and pharmacokinetic profiles of drugs like tolazamide, meaning ring contraction to a piperidine analog fundamentally destroys the target drug's efficacy and metabolic clearance profile [3].

Enhanced Bactericidal Efficacy in Anti-Corrosion Formulations

Hexamethyleneimine derivatives demonstrate significantly higher efficacy as bactericidal corrosion inhibitors compared to their 5- and 6-membered counterparts[1]. In comparative assays against sulfate-reducing bacteria (SRB) at low concentrations (25 mg/L), the HMI-derived compound achieved a 58.2% bactericidal effect, substantially outperforming piperidine (36.4%) and morpholine (16.4%) [1]. While both HMI and piperidine achieve near-total inhibition (>96%) at higher doses (50 mg/L), HMI's superior performance at lower dosing thresholds highlights its stronger surface adsorption and biological disruption capabilities [1].

Evidence DimensionBactericidal effect against sulfate-reducing bacteria
Target Compound Data58.2% bactericidal effect
Comparator Or BaselinePiperidine (36.4%) and Morpholine (16.4%)
Quantified Difference1.6x higher efficacy than piperidine and 3.5x higher than morpholine at equal low-dose concentrations
Conditions25 mg/L concentration against Desulfovibrio desulfuricans type SRB

Allows procurement teams in the oil and gas sector to reduce total inhibitor dosing volumes while maintaining superior pipeline protection against biocorrosion.

Essential Organic Structure-Directing Agent (OSDA) for MWW Zeolites

Hexamethyleneimine is the benchmark organic structure-directing agent (OSDA) for the hydrothermal synthesis of MCM-22 (MWW topology) zeolites [1]. The specific geometry of the protonated HMI molecule perfectly templates the unique two-dimensional sinusoidal 10-membered ring channels and 12-membered ring supercages of the MWW framework [1]. While alternative OSDAs like cyclohexylamine or piperidine can sometimes be used in modified solvent-free systems, HMI remains the primary, highest-yield template for standard hydrothermal crystallization, achieving highly crystalline MCM-22 phases without impurities [1].

Evidence DimensionTemplating efficacy for MWW topology
Target Compound DataPrimary OSDA yielding pure-phase MCM-22
Comparator Or BaselinePiperidine / Cyclohexylamine
Quantified DifferenceHMI templates both 10-MR and 12-MR pore systems effectively under standard hydrothermal conditions
ConditionsHydrothermal synthesis at 150-180 °C

Procurement of HMI is non-negotiable for standard commercial production of MCM-22 zeolites used in petrochemical alkylation.

Steric Control in Metal Chelate Adduct Formation

The ring size of saturated heterocyclic bases directly dictates their coordination behavior with metal centers [1]. In the formation of Ni(II) chelate adducts, the adduct formation constant decreases significantly as the ring size increases from the 5-membered pyrrolidine to the 7-membered hexamethyleneimine, despite all having nearly identical pKa values (~11.1–11.2) [1]. This demonstrates that HMI's larger steric profile actively hinders axial addition to the metal atom compared to smaller rings, providing a mechanism for highly selective, sterically controlled coordination[1].

Evidence DimensionAdduct formation constant with Ni(II) chelates
Target Compound DataLowest formation constant due to high steric hindrance
Comparator Or BaselinePyrrolidine (5-membered) and Piperidine (6-membered)
Quantified DifferenceInverse relationship between ring size (5 to 7) and formation constant
Conditions1:1 stoichiometry with Ni(II) chelate of di(2-bromo,4-methylphenyl) carbazone in chloroform

Enables precise steric tuning for catalyst designers and formulation chemists who need a strong base that resists unwanted metal coordination.

Differentiated Metabolic Clearance in N-Heterocycle Drug Scaffolds

The seven-membered azepane ring provides a distinct metabolic clearance profile compared to smaller heterocycles, which is critical for tuning drug half-lives [1]. In the development of H3R inverse agonists, an analogue containing an azepane ring exhibited a rat liver microsome (RLM) clearance of 55 μL/min/mg [1]. Replacing the azepane ring with a morpholine or difluoropiperidine ring altered the metabolic stability, demonstrating that the azepane motif is pharmacokinetically distinct [1]. For procurement teams, this means HMI cannot be substituted with piperidine without forcing a complete re-evaluation of the API's absorption, distribution, metabolism, and excretion (ADME) profile [1].

Evidence DimensionRat Liver Microsome (RLM) Clearance
Target Compound Data55 μL/min/mg clearance rate
Comparator Or BaselinePiperidine and morpholine analogs
Quantified DifferenceDistinct clearance rate dictating half-life and metabolic stability
ConditionsIn vitro RLM assay for H3R inverse agonists

For pharmaceutical procurement, HMI is an essential scaffold when target binding requires a 7-membered ring, even if it requires downstream structural tuning to optimize clearance.

Commercial Zeolite Manufacturing

HMI is the primary organic structure-directing agent (OSDA) for synthesizing MCM-22 and other MWW-topology zeolites. These materials are heavily utilized as shape-selective catalysts in petrochemical processes, such as benzene alkylation and fluid catalytic cracking (FCC) additives [1].

Pharmaceutical API Synthesis

HMI serves as a critical 7-membered ring precursor for synthesizing active pharmaceutical ingredients where the azepane motif is required for receptor binding, including the antidiabetic drug tolazamide and the selective estrogen receptor modulator (SERM) bazedoxifene [2].

Oil & Gas Biocorrosion Inhibition

HMI is formulated into vapor-phase and liquid-phase corrosion inhibitors targeting sulfate-reducing bacteria in pipelines, where its superior surface adsorption outperforms morpholine and piperidine at low dosing concentrations [3].

Sterically Hindered Base Catalysis

HMI is utilized in coordination chemistry and organic synthesis where a strong base (pKa ~11.1) is required to drive reactions, but metal-coordination must be minimized via the steric hindrance provided by the 7-membered ring [4].

Physical Description

Hexamethyleneimine appears as a colorless liquid with an ammonia-like odor. Flash point 65°F. Toxic by ingestion. Corrosive to metals and tissue. Combustion produces toxic oxides of nitrogen.
Liquid

Color/Form

CLEAR COLORLESS LIQ

XLogP3

1.2

Boiling Point

270 °F at 760 mm Hg (USCG, 1999)
138.0 °C
138 °C

Flash Point

99 °F (USCG, 1999)
99 °F OC

Density

0.88 at 68 °F (USCG, 1999)
0.8643 @ 22 °C/4 °C

Odor

AMMONIA-LIKE ODOR

Melting Point

-37 °C

UNII

CZD076G73R

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (46.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (53.18%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (23.12%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (76.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (55.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (26.01%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (17.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

217.14 mm Hg (USCG, 1999)
8.09 mmHg
8.09 mm Hg @ 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

111-49-9

Wikipedia

Hexahydroazepine

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

84% yield by heating hexamethylenediamine at 350 °C in a stream of hydrogen. The catalyst, ammonium vanadate on activated alumina, is prereduced with hydrogen at 500 °C. Residues from industrial distillation of hexamethylenediamine can be converted into hexamethyleneimine over aluminum silicate of aluminum oxide in a stream of nitrogen.
From caprolactam
Dimerizing acrolein, reducing the product to 2-hydroxymethyltetrahydropyran, expanding the ring to give oxepane, and reacting it with ammonia over aluminum oxide at 350 °C.
Adiponitrile (nitrile reduction; byproduct of hexamethylenediamine production)

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
1H-Azepine, hexahydro-: ACTIVE

Clinical Laboratory Methods

QUALITATIVE DETECTION & QUANTITATIVE DETERMINATION OF CYCLIC IMINOCOMPOUNDS IN BLOOD & URINE OF ANIMALS DESCRIBED FOR VARIOUS CHROMATOGRAPHIC METHODS. HEXAMETHYLENIMINE DETECTED BY THIN LAYER CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023
Sarver et al. The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation. Nature Chemistry, doi: 10.1038/s41557-020-0436-1, published online 16 March 2020

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